molecular formula C12H22BNO2 B12272029 4,6-methano-1,3,2-benzodioxaborole-2-methanamine, hexahydro-N,3a,8,8-tetramethyl-, (3aS,4S,6S,7aR)- CAS No. 877371-69-2

4,6-methano-1,3,2-benzodioxaborole-2-methanamine, hexahydro-N,3a,8,8-tetramethyl-, (3aS,4S,6S,7aR)-

Cat. No.: B12272029
CAS No.: 877371-69-2
M. Wt: 223.12 g/mol
InChI Key: UGAWCTKVAYZCRM-GUDRVLHUSA-N
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Description

4,6-Methano-1,3,2-benzodioxaborole-2-methanamine, hexahydro-N,3a,8,8-tetramethyl-, (3aS,4S,6S,7aR)- is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its intricate molecular structure, which includes a benzodioxaborole core and multiple methyl groups, contributing to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-methano-1,3,2-benzodioxaborole-2-methanamine involves several steps, starting with the preparation of the benzodioxaborole core This core is typically synthesized through a series of reactions involving boronic acids and diolsThe reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity 4,6-methano-1,3,2-benzodioxaborole-2-methanamine .

Chemical Reactions Analysis

Types of Reactions

4,6-Methano-1,3,2-benzodioxaborole-2-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the substituents introduced .

Scientific Research Applications

4,6-Methano-1,3,2-benzodioxaborole-2-methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-methano-1,3,2-benzodioxaborole-2-methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzymatic activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,6-methano-1,3,2-benzodioxaborole-2-methanamine lies in its specific structural features, such as the hexahydro-N,3a,8,8-tetramethyl configuration, which imparts distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

877371-69-2

Molecular Formula

C12H22BNO2

Molecular Weight

223.12 g/mol

IUPAC Name

N-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine

InChI

InChI=1S/C12H22BNO2/c1-11(2)8-5-9(11)12(3)10(6-8)15-13(16-12)7-14-4/h8-10,14H,5-7H2,1-4H3/t8-,9-,10+,12-/m0/s1

InChI Key

UGAWCTKVAYZCRM-GUDRVLHUSA-N

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CNC

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CNC

Origin of Product

United States

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